Uracil-D4
Overview
Description
Uracil-d4 is a deuterium-labeled derivative of uracil, a naturally occurring pyrimidine derivative and one of the four nucleobases in the nucleic acid of ribonucleic acid (RNA). The molecular formula of this compound is C4D4N2O2, and it has a molecular weight of 116.11 g/mol . The incorporation of deuterium atoms into the uracil molecule makes this compound a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uracil-d4 typically involves the deuteration of uracil. One common method is the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction is usually carried out under acidic or basic conditions to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in the presence of a catalyst to achieve high levels of deuterium incorporation. The reaction conditions are optimized to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Uracil-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form uracil derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into dihydro-uracil derivatives.
Substitution: Substitution reactions involve the replacement of one or more atoms in this compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often use halogenating agents like bromine (Br2) and chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield uracil-5-carboxylic acid, while reduction can produce dihydro-uracil-d4 .
Scientific Research Applications
Uracil-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of uracil in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of uracil-containing drugs in the body.
Industry: Applied in the production of labeled compounds for use in various industrial processes
Mechanism of Action
The mechanism of action of Uracil-d4 involves its incorporation into nucleic acids, where it can replace natural uracil. This substitution allows researchers to trace the metabolic pathways and interactions of uracil in biological systems. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, making it easier to track and quantify .
Comparison with Similar Compounds
Uracil: The natural form of the compound, without deuterium labeling.
Thymine: Another pyrimidine nucleobase found in deoxyribonucleic acid (DNA).
Cytosine: A pyrimidine nucleobase found in both DNA and RNA.
Uniqueness of Uracil-d4: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and alters the metabolic profile of the compound, making it a valuable tool for studying biochemical processes and drug development .
Properties
IUPAC Name |
1,3,5,6-tetradeuteriopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1D,2D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-OPTZXGQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=O)N(C1=O)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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